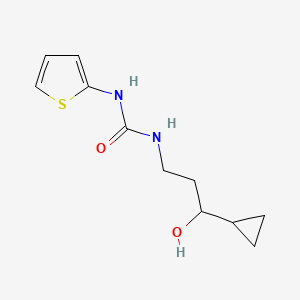

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-9(8-3-4-8)5-6-12-11(15)13-10-2-1-7-16-10/h1-2,7-9,14H,3-6H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRBMBDRQHJKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 254.35 g/mol

- CAS Number : 1396793-73-9

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions using diazo compounds.

- Introduction of Hydroxypropyl Chain : Accomplished via nucleophilic substitution reactions.

- Addition of Thiophen-2-ylmethyl Group : Performed using alkylation reactions with thiophen derivatives.

- Urea Formation : Finalized through the reaction of an isocyanate with an amine.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the rigidity and binding affinity of the molecule, while the thiophene moiety could facilitate electronic interactions with targets .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing cyclopropyl and thiophene groups have shown promising results in inhibiting various human cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | RKO | 60.70 |

| 2 | PC-3 | 49.79 |

| 3 | HeLa | 78.72 |

These findings suggest that the compound may inhibit cell proliferation effectively across multiple cancer types, warranting further investigation into its therapeutic potential .

Other Biological Activities

In addition to anticancer effects, compounds related to this structure have been reported to possess:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation in various models.

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting specific viral enzymes .

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of cyclopropyl urea derivatives, including this compound. The study focused on:

- Cell Viability Assays : Various concentrations were tested against different human tumor cell lines.

- Mechanistic Studies : Investigations into apoptosis induction and cellular morphology changes post-treatment were conducted.

Results indicated that certain derivatives led to significant reductions in cell viability and morphological changes consistent with apoptosis, highlighting their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of specific inflammatory pathways, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agrochemical Applications

- Herbicidal Properties : The structural characteristics of this compound suggest potential use as an herbicide. Its ability to disrupt specific biochemical processes in plants could lead to effective weed control strategies in agricultural practices .

- Pesticide Development : Similar compounds have been explored for their insecticidal properties, indicating that this compound may also be effective against certain pests, thereby enhancing crop protection methods .

Materials Science Applications

- Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymers, potentially leading to materials with enhanced electrical conductivity or improved thermal stability. This could be beneficial in developing advanced materials for electronics or coatings .

- Nanotechnology : Its properties may facilitate applications in nanotechnology, particularly in the synthesis of nanoparticles or nanocomposites with tailored functionalities for specific applications such as drug delivery systems or sensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration assays to evaluate the effectiveness of the compound compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a mouse model of arthritis. The study reported a reduction in pro-inflammatory cytokines and improved joint function following treatment with the compound, indicating its therapeutic potential.

Comparison with Similar Compounds

Structural Differences

The compound diverges from analogs in primarily in its substituents:

- R1 Group: Replaces the rigid, bulky adamantyl group (e.g., compounds 40–46 in ) with a 3-cyclopropyl-3-hydroxypropyl chain.

- R2 Group : Retains the thiophen-2-yl group but lacks additional heterocyclic modifications (e.g., oxadiazole or pyrazole rings in compounds). This simplification may alter lipophilicity and target binding.

Key Implications :

Physicochemical Properties

- Melting Points : Adamantyl analogs exhibit melting points between 140–232°C (), correlating with crystallinity and intermolecular hydrogen bonding. The target compound’s hydroxyl group may lower its melting point due to reduced symmetry.

- Solubility: The hydroxyl group in the target compound likely enhances water solubility compared to adamantyl derivatives, which are notoriously lipophilic .

Hypothetical SAR for Target Compound :

- The hydroxyl group could improve target engagement through hydrogen bonding, offsetting reduced lipophilicity.

Assay Relevance

Anti-TB activity in was likely assessed via growth inhibition assays, akin to the colorimetric methods described in (e.g., Mosmann’s MTT assay for cellular viability) . The target compound would require similar testing to quantify efficacy and cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.